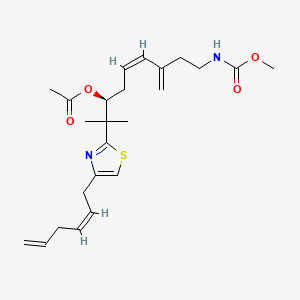

8-OAc

Description

BenchChem offers high-quality 8-OAc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-OAc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H34N2O4S |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate |

InChI |

InChI=1S/C24H34N2O4S/c1-7-8-9-10-13-20-17-31-22(26-20)24(4,5)21(30-19(3)27)14-11-12-18(2)15-16-25-23(28)29-6/h7,9-12,17,21H,1-2,8,13-16H2,3-6H3,(H,25,28)/b10-9-,12-11-/t21-/m0/s1 |

InChI Key |

RGZOULIXSMVNPH-CJHVOOJISA-N |

Isomeric SMILES |

CC(=O)O[C@@H](C/C=C\C(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)C/C=C\CC=C |

Canonical SMILES |

CC(=O)OC(CC=CC(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)CC=CCC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Acetoxy-4-twistanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-acetoxy-4-twistanone, a significant derivative of twistane (B1239035). The document details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this compound. The information presented is curated for professionals in the fields of chemical research and drug development who are interested in the chemistry of polycyclic systems.

Introduction

Twistane, a tricyclic alkane with a unique twisted boat conformation, and its derivatives have been subjects of interest in organic chemistry due to their distinct stereochemical properties. 8-Acetoxy-4-twistanone is a key intermediate that allows for the synthesis of various other functionalized twistane compounds. This guide focuses on a notable one-step synthesis method that has been reported.

Synthetic Pathway Overview

The synthesis of 8-acetoxy-4-twistanone can be achieved in a single step from decalin dione (B5365651).[1][2] This process involves treating the readily available starting material with boron trifluoride ethereate in a mixture of acetic acid and acetic anhydride.[1] The reaction proceeds through an internal cyclization, leading to the formation of the twistane skeleton.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Synthetic workflow for 8-acetoxy-4-twistanone.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of 8-acetoxy-4-twistanone from decalin dione.

Materials:

-

Decalin dione (4)

-

Boron trifluoride ethereate (BF₃·OEt₂)

-

Acetic acid

-

Acetic anhydride

-

Ether

-

Saturated sodium carbonate solution

-

Water

Procedure:

-

A solution of decalin dione (4) is prepared in a mixture of acetic acid and acetic anhydride.

-

Boron trifluoride ethereate is added to the solution at room temperature.

-

The reaction mixture is stirred for a specified period to allow for the internal cyclization to occur.

-

Following the reaction, water is added to the mixture, which is then extracted with ether.

-

The ethereal extract is washed with a saturated solution of sodium carbonate.

-

The organic phase is dried and the solvent is evaporated to yield the crude product.

-

The crude 8-acetoxy-4-twistanone (8) is then purified by chromatography to obtain the crystalline product.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of 8-acetoxy-4-twistanone and its characterization.

| Parameter | Value | Reference |

| Starting Material | Decalin dione (4) | [1] |

| Product | 8-Acetoxy-4-twistanone (8) | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Yield | Not explicitly stated in the abstract, but the process is described as successful. | [1][2] |

| Melting Point of p-toluenesulfonylhydrazone derivative | 165.5-167.5 °C | [1] |

Further quantitative data such as specific yields and detailed spectral analysis would require access to the full text of the cited literature.

Characterization and Further Reactions

The structure of the synthesized 8-acetoxy-4-twistanone has been confirmed by spectral and analytical data.[1] A rigorous chemical proof of its structure was also obtained by converting it into the known 4-twistanone.[1][2]

8-Acetoxy-4-twistanone serves as a versatile precursor for the synthesis of other twistane derivatives. For instance, it has been used to synthesize twistane, 1-twistanol, 1-twistane carboxylic acid, and 1-twistylamine.[1][2] One notable reaction involves the treatment of 8-acetoxy-4-twistanone with ethane (B1197151) dithiol and boron trifluoride in acetic acid to form a thioketal acetate, which can be further modified.[1]

Below is a diagram illustrating the conversion of 8-acetoxy-4-twistanone to 4-twistanone.

Caption: Conversion of 8-acetoxy-4-twistanone to 4-twistanone.

Conclusion

The one-step synthesis of 8-acetoxy-4-twistanone from decalin dione provides an efficient route to this valuable twistane derivative. The straightforward protocol and the utility of the product as a precursor for other functionalized twistane compounds make this a significant reaction for researchers in synthetic organic chemistry and those involved in the development of novel molecular scaffolds. The detailed experimental procedure and characterization data provide a solid foundation for the application of this synthesis in a research setting.

References

The Biological Activity of Flavone-8-Acetic Acid Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavone-8-acetic acid (FAA) and its analogues represent a fascinating class of synthetic flavonoids that have garnered significant interest in oncology for their unique multimodal antitumor activity. Initially identified for its ability to induce hemorrhagic necrosis in solid tumors in murine models, the therapeutic potential of FAA has been extensively explored, leading to the development of more potent analogues such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan.[1][2] Despite promising preclinical results, the clinical translation of these compounds has been hampered by a pronounced species-specificity, with potent effects in mice not being replicated in human clinical trials.[2] This discrepancy has fueled further research into their mechanism of action, revealing a complex interplay of vascular disruption and immune system activation, primarily mediated through the STING (Stimulator of Interferon Genes) pathway.[3][4]

This technical guide provides an in-depth overview of the biological activity of FAA and its analogues, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive understanding for researchers in the field of drug development.

Mechanism of Action

The antitumor effects of flavone-8-acetic acid analogues are not attributable to direct cytotoxicity at physiologically relevant concentrations but rather to a sophisticated dual mechanism involving profound effects on the tumor microenvironment.[5][6] This multifaceted mechanism encompasses two primary modes of action: disruption of tumor vasculature and potent activation of the innate immune system.

Tumor Vasculature Disruption

A hallmark of FAA and its analogues is their ability to induce rapid and selective shutdown of blood flow within the tumor, leading to extensive hemorrhagic necrosis.[3][7] This vascular-disrupting activity is characterized by:

-

Endothelial Cell Apoptosis: These compounds can directly induce apoptosis in tumor endothelial cells.

-

Increased Vascular Permeability: They cause a rapid increase in the permeability of tumor blood vessels.

-

Blood Flow Reduction: This leads to a significant and sustained reduction in tumor blood flow, resulting in ischemia and subsequent necrosis of the tumor core.[7]

Immune System Activation via the STING Pathway

A pivotal discovery in understanding the activity of FAA analogues was the identification of the STING (Stimulator of Interferon Genes) protein as a direct molecular target in murine cells.[4][8][9] Activation of the STING pathway by these compounds triggers a robust innate immune response. It is crucial to note that this activation is species-specific, with murine STING being responsive while human STING is not, which is a primary reason for the failure of these drugs in human clinical trials.[4]

The STING-mediated immune activation cascade involves:

-

Binding to STING: FAA analogues like DMXAA bind directly to the murine STING protein located on the endoplasmic reticulum.

-

TBK1 and IRF3 Activation: This binding event leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8]

-

Type I Interferon Production: Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β).[2]

-

Pro-inflammatory Cytokine and Chemokine Release: STING activation also leads to the production of a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1, IP-10), which recruit and activate various immune cells.[8]

-

NK Cell Activation: A significant consequence of this cytokine storm is the potent activation of Natural Killer (NK) cells, which contribute to the antitumor immune response.[10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of selected flavone-8-acetic acid analogues from various studies.

Table 1: In Vitro Cytotoxicity of Flavone (B191248) Analogues Against Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Kaempferol | MDA-MB-231 | Breast Cancer | 48 | 46.7 | [11] |

| 4Ac-K (Acetylated Kaempferol) | MDA-MB-231 | Breast Cancer | 48 | 33.6 | [11] |

| Quercetin | MDA-MB-231 | Breast Cancer | 48 | 24.3 | [11] |

| 5Ac-Q (Acetylated Quercetin) | MDA-MB-231 | Breast Cancer | 48 | 17.4 | [11] |

| Chrysin | HCT-116 | Colon Cancer | 48 | 37.5 | [11] |

| Apigenin | HCT-116 | Colon Cancer | 48 | 27.1 | [11] |

| Luteolin | HCT-116 | Colon Cancer | 48 | 12.9 | [11] |

| FBA-TPQ | MCF-7 | Breast Cancer | 72 | 0.097 | [12] |

| FBA-TPQ | PC3 | Prostate Cancer | 72 | 0.978 | [12] |

| FBA-TPQ | A549 | Lung Cancer | 72 | 0.569 | [12] |

| FBA-TPQ | Panc-1 | Pancreatic Cancer | 72 | 0.104 | [12] |

| 3',4'-dihydroxyflavone | RAW 264.7 | Murine Macrophage | 24 | 9.61 | |

| Luteolin | RAW 264.7 | Murine Macrophage | 24 | 16.90 |

Table 2: In Vivo Antitumor Efficacy of a Synthetic Makaluvamine Analog (FBA-TPQ)

| Animal Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| Mouse Xenograft | MCF-7 | 5 mg/kg/day, 3 days/wk for 3 wks | 36.2 | [12] |

| Mouse Xenograft | MCF-7 | 10 mg/kg/day, 3 days/wk for 2 wks | Not specified | [12] |

| Mouse Xenograft | MCF-7 | 20 mg/kg/day, 3 days/wk for 1 wk | 71.6 | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of flavone-8-acetic acid analogues. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FAA analogues on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

FAA analogue stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the FAA analogue in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the tumor growth inhibition potential of FAA analogues in a preclinical animal model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

FAA analogue formulation

-

Vehicle control

-

Calipers

-

Sterile surgical instruments

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in PBS or a mixture with Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).

-

Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the FAA analogue (e.g., intraperitoneally or orally) according to the predetermined dosing schedule. The control group receives the vehicle only.

-

Tumor Measurement: Continue to measure tumor volumes and body weights throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

Protocol 3: Measurement of Cytokine Induction by ELISA

Objective: To quantify the levels of specific cytokines (e.g., IFN-β, TNF-α) produced by immune cells in response to FAA analogues.

Materials:

-

Murine immune cells (e.g., splenocytes, bone marrow-derived macrophages)

-

FAA analogue

-

LPS (positive control)

-

Culture medium

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Stimulation: Plate the immune cells in a 96-well plate and stimulate them with various concentrations of the FAA analogue for a specified time (e.g., 6-24 hours). Include unstimulated and positive (LPS) controls.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating the ELISA plate with the capture antibody.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and standards.

-

Adding the biotinylated detection antibody.

-

Adding streptavidin-HRP.

-

Adding the substrate solution and allowing color to develop.

-

Stopping the reaction with the stop solution.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: STING signaling pathway activation by FAA analogues in murine cells.

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.

Caption: Experimental workflow for in vivo antitumor efficacy study.

Conclusion and Future Directions

Flavone-8-acetic acid and its analogues have a well-documented, potent antitumor activity in preclinical murine models, driven by a unique dual mechanism of vascular disruption and STING-dependent immune activation. The species-specificity of their interaction with the STING protein remains a significant hurdle for clinical development. However, the knowledge gained from studying these compounds has been invaluable, highlighting the therapeutic potential of targeting the STING pathway in cancer immunotherapy.

Future research in this area should focus on:

-

Developing Human STING Agonists: The design and synthesis of novel FAA analogues or other small molecules that can effectively activate human STING are of paramount importance.

-

Structure-Activity Relationship (SAR) Studies: Continued SAR studies are necessary to optimize the potency and selectivity of new analogues for human STING, while minimizing off-target effects.

-

Combination Therapies: Exploring the synergistic effects of human-active STING agonists with other cancer therapies, such as immune checkpoint inhibitors, is a promising avenue.

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to STING-targeted therapies will be crucial for the success of future clinical trials.

The journey of flavone-8-acetic acid analogues from promising preclinical candidates to a deeper understanding of tumor immunology serves as a powerful example of how challenges in drug development can lead to significant scientific advancements. The insights gained continue to pave the way for novel and more effective cancer immunotherapies.

References

- 1. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of STAT and NFkappaB activation by the antitumor agents 5,6-dimethylxanthenone-4-acetic acid and flavone acetic acid in a murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Induction of tumour hypoxia by FAA and TNF: interaction with bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of flavone acetic acid, fostriecin, homoharringtonine and tumour necrosis factor alpha on colon 38 tumours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of natural killer activity by xanthenone analogues of flavone acetic acid: relation with antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 8-Acetoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Acetoxyquinoline (B1581907), the acetate (B1210297) ester of 8-hydroxyquinoline (B1678124), is a versatile chemical compound with significant implications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, reactivity, and spectral characteristics. Notably, 8-acetoxyquinoline serves as a crucial prodrug for 8-hydroxyquinoline, a potent metal chelator with a broad spectrum of biological activities. This guide details the mechanistic pathways of its synthesis and hydrolysis, presenting quantitative data in accessible formats and providing detailed experimental protocols for key transformations. Visualizations of the synthetic workflow and the prodrug activation mechanism are provided to facilitate a deeper understanding of its chemical behavior and biological relevance.

Chemical and Physical Properties

8-Acetoxyquinoline, also known as quinolin-8-yl acetate, is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | quinolin-8-yl acetate | --INVALID-LINK-- |

| Synonyms | 8-Quinolyl acetate, 8-Quinolinol acetate | --INVALID-LINK-- |

| CAS Number | 2598-29-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |

| Melting Point | 56-57 °C | [1] |

| Boiling Point | 280 °C at 1 mmHg; 321.6 °C at 760 mmHg | [1] |

| Density | 1.212 g/cm³ (Predicted) | [1] |

| XLogP3 | 2.0 | --INVALID-LINK-- |

Synthesis and Reactivity

Synthesis via Acetylation of 8-Hydroxyquinoline

8-Acetoxyquinoline is most commonly synthesized by the acetylation of its parent compound, 8-hydroxyquinoline. This reaction typically involves the use of acetic anhydride (B1165640), often in the presence of a base or catalyst to facilitate the esterification of the phenolic hydroxyl group.

Reactivity: Hydrolysis to 8-Hydroxyquinoline

The hydrolysis of the ester linkage in 8-acetoxyquinoline to yield 8-hydroxyquinoline and acetic acid is a key chemical property, underpinning its role as a prodrug. This reaction can be catalyzed by acids, bases, or enzymes such as esterases.[2] The hydrolysis can also be influenced by the presence of metal ions, which can chelate to the nitrogen and oxygen atoms of the quinoline (B57606) ring, affecting the lability of the ester group.[2]

An interesting feature of the hydrolysis of 8-acetoxyquinoline is the intramolecular catalysis by the quinoline nitrogen.[2]

Spectroscopic Data

The structural characterization of 8-acetoxyquinoline is confirmed through various spectroscopic techniques.

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring and a singlet for the acetyl methyl protons. |

| ¹³C NMR | Resonances for the carbons of the quinoline ring system and the carbonyl and methyl carbons of the acetate group. |

| IR Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1750-1735 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Biological Significance: A Prodrug Approach

8-Hydroxyquinoline is a potent chelator of metal ions and exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[3] However, its therapeutic application can be limited by issues of toxicity and non-specific metal chelation.[4]

8-Acetoxyquinoline serves as a prodrug of 8-hydroxyquinoline.[4] The ester group masks the chelating phenolic hydroxyl group, rendering the molecule less active. Upon administration, the ester is hydrolyzed in vivo, often by ubiquitous esterase enzymes, to release the active 8-hydroxyquinoline at the target site. This strategy aims to improve the pharmacokinetic profile and reduce the systemic toxicity of 8-hydroxyquinoline.[4]

Experimental Protocols

Synthesis of 8-Acetoxyquinoline from 8-Hydroxyquinoline

Materials:

-

8-Hydroxyquinoline

-

Acetic anhydride

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether or other suitable solvent

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline in a suitable solvent such as anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring. A slight excess of acetic anhydride is typically used. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

After completion, wash the reaction mixture with cold water to remove excess acetic anhydride and any water-soluble byproducts.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and dry over an anhydrous salt (e.g., sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 8-acetoxyquinoline.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-acetoxyquinoline.

Hydrolysis of 8-Acetoxyquinoline

Materials:

-

8-Acetoxyquinoline

-

Aqueous buffer solution (e.g., phosphate (B84403) buffer at a desired pH)

-

Esterase enzyme (e.g., porcine liver esterase)

-

Spectrophotometer or HPLC for monitoring the reaction

-

Thermostated water bath

Procedure for Enzymatic Hydrolysis:

-

Prepare a stock solution of 8-acetoxyquinoline in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into an aqueous buffer to the desired final concentration. Ensure the final organic solvent concentration is low enough not to inhibit the enzyme.

-

Equilibrate the substrate solution to the desired temperature in a thermostated water bath.

-

Initiate the hydrolysis reaction by adding a known amount of esterase enzyme to the substrate solution.

-

Monitor the progress of the reaction over time by measuring the increase in the concentration of 8-hydroxyquinoline. This can be done spectrophotometrically by monitoring the appearance of a chromophore specific to 8-hydroxyquinoline or by HPLC analysis of aliquots taken at different time points.

-

The initial rate of the reaction can be determined from the linear portion of the product formation versus time curve.

Conclusion

8-Acetoxyquinoline possesses a rich chemistry centered around its synthesis from 8-hydroxyquinoline and its hydrolysis back to the parent compound. This reactivity profile, combined with the significant biological activities of 8-hydroxyquinoline, positions 8-acetoxyquinoline as a valuable tool in drug development, particularly as a prodrug to enhance therapeutic efficacy and minimize off-target effects. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this important quinoline derivative.

References

The Emergence of 8-Acetoxy Natural Products: A Technical Guide to Their Discovery, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel bioactive compounds has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of structures, natural products bearing an 8-acetoxy moiety are emerging as a class of molecules with significant therapeutic potential. This in-depth technical guide focuses on the discovery of these compounds, with a particular emphasis on cembranoid diterpenes isolated from marine organisms. We will delve into the experimental protocols for their isolation and characterization, present their biological activities in a quantitative format, and visualize the key signaling pathways they modulate. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug discovery.

Featured Compound Class: 8-Acetoxy Cembranoids from Sarcophyton

Soft corals of the genus Sarcophyton have proven to be a rich source of structurally complex and biologically active cembranoid diterpenes. These 14-membered macrocyclic molecules often possess a range of oxygen functionalities, including acetoxy groups, which play a crucial role in their bioactivity. A notable example is 7β-acetoxy-8α-hydroxydeepoxysarcophine , a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum. While the acetoxy group is at the C-7 position, its close proximity to the C-8 position and the presence of a hydroxyl group at C-8 make it a highly relevant analogue for the study of 8-oxygenated cembranoids. The structural complexity and potent biological activities of these compounds make them attractive targets for drug development.

Data Presentation: Bioactivity of 7β-acetoxy-8α-hydroxydeepoxysarcophine

The cytotoxic activity of 7β-acetoxy-8α-hydroxydeepoxysarcophine has been evaluated against a panel of human cancer cell lines. The following table summarizes the quantitative data, providing a clear comparison of its potency.[1][2]

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 2.3 ± 1.5 | ~5.5 |

| HepG2 | Hepatocellular Carcinoma | 3.6 ± 1.0 | ~8.6 |

| HeLa | Cervical Carcinoma | 6.7 ± 0.8 | ~16.1 |

Note: Molar concentrations are approximated based on a molecular weight of ~418.5 g/mol .

Experimental Protocols

The isolation and characterization of 8-acetoxy natural products require a systematic workflow employing various chromatographic and spectroscopic techniques. The following is a detailed methodology adapted from established protocols for the isolation of cembranoids from Sarcophyton species.

Extraction and Fractionation

-

Sample Collection and Preparation: Specimens of the soft coral Sarcophyton glaucum are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen material is then freeze-dried and ground to a fine powder.

-

Extraction: The powdered coral is exhaustively extracted with a solvent system, typically starting with a nonpolar solvent like n-hexane to remove lipids, followed by a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH) to extract the diterpenoids. This process is often carried out at room temperature with stirring for several days.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and 90% aqueous methanol to separate nonpolar and medium-polarity compounds. The methanolic layer, enriched with cembranoids, is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM).

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The DCM-soluble fraction is subjected to open column chromatography on silica gel. A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on Sephadex LH-20, using a solvent system like methanol or a mixture of dichloromethane and methanol. This step is effective in removing pigments and other high molecular weight impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure 8-acetoxy natural product is achieved by reversed-phase or normal-phase HPLC. A C18 column with a gradient of methanol and water or an isocratic system is commonly used for reversed-phase separation.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed structure of the molecule is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments. These experiments provide information on the proton and carbon environments, their connectivity, and the relative stereochemistry of the molecule.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of 8-acetoxy natural products from Sarcophyton.

Signaling Pathways

Cembranoid diterpenes isolated from Sarcophyton have been shown to exert their anti-inflammatory and cytotoxic effects by modulating key cellular signaling pathways. The diagram below depicts the putative modulation of the NF-κB and MAPK signaling pathways by an 8-acetoxy cembranoid.

Conclusion

The discovery of novel 8-acetoxy natural products, particularly from marine sources like soft corals, continues to be a promising avenue for the development of new therapeutic agents. The detailed experimental protocols and understanding of their mechanisms of action, such as the modulation of key signaling pathways, are crucial for advancing these compounds from discovery to clinical application. This technical guide provides a foundational framework for researchers in the field, highlighting the importance of a multidisciplinary approach that combines natural product chemistry, pharmacology, and molecular biology. The continued exploration of marine biodiversity, coupled with advancements in analytical techniques, will undoubtedly lead to the discovery of more potent and selective 8-acetoxy natural products with the potential to address unmet medical needs.

References

A Technical Deep Dive into 8-Acetoxy Steroids: Synthesis, Biological Activity, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroids represent a cornerstone of modern pharmacology, with a vast and diverse range of applications stemming from their potent and specific biological activities. The steroidal backbone, a rigid tetracyclic structure, provides a unique scaffold for chemical modifications, allowing for the fine-tuning of biological effects. While substitutions at various positions of the steroid nucleus have been extensively explored, leading to the development of numerous clinically significant drugs, the functionalization at the C8-position has been less thoroughly investigated. This in-depth technical guide focuses specifically on 8-acetoxy steroids, a subclass of modified steroids that holds potential for novel therapeutic applications.

The introduction of an acetoxy group at the C8-position can significantly influence the conformation of the B-ring and the overall stereochemistry of the steroid molecule. This, in turn, can modulate the binding affinity to specific receptors and alter the metabolic stability and pharmacokinetic profile of the compound. This guide aims to provide a comprehensive literature review of 8-acetoxy steroids, covering their synthesis, known biological activities, and the structure-activity relationships (SAR) that govern their effects. Detailed experimental protocols for key reactions and visualizations of synthetic and signaling pathways are included to facilitate further research and development in this promising area.

Synthesis of 8-Acetoxy Steroids

The synthesis of 8-acetoxy steroids typically involves the introduction of a hydroxyl group at the C8 position, followed by acetylation. The direct and stereoselective functionalization of the C8 position presents a significant synthetic challenge due to its sterically hindered nature within the steroid nucleus. However, several strategies have been developed to access 8-hydroxy steroids, which serve as key precursors.

One notable approach involves the synthesis of 8-hydroxy-11-aza-18-norestrane derivatives. While this specific example introduces a heteroatom into the steroid backbone, the methodology for introducing the 8-hydroxy group is relevant. The synthesis of (±)-8-hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one involves a multi-step sequence starting from 2-acetyl-1,2,3,4-tetrahydro-6-methoxynaphthalene. A key step is a modified Curtius rearrangement that, interestingly, leads to the introduction of the 8-hydroxy group, presumably through autoxidation. This hydroxy group can then be acetylated using standard procedures.

A general synthetic pathway for obtaining 8-acetoxy steroids from a suitable steroidal precursor is outlined below.

General Synthetic Workflow for 8-Acetoxy Steroids

Caption: A generalized workflow for the synthesis of 8-acetoxy steroids.

Experimental Protocol: Acetylation of 8-Hydroxy Steroids (General Procedure)

A solution of the 8-hydroxy steroid in a suitable solvent (e.g., pyridine (B92270) or dichloromethane) is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. A catalytic amount of a base, like 4-dimethylaminopyridine (B28879) (DMAP), may be added to accelerate the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

Biological Activity and Structure-Activity Relationships

The biological activities of 8-acetoxy steroids are not extensively documented in the literature, suggesting this is an underexplored area of steroid research. However, based on the broader understanding of steroid structure-activity relationships (SAR), several predictions can be made.

The C8 position is located at the junction of the B and C rings, and modifications at this site can significantly impact the overall shape of the steroid. The introduction of an acetoxy group, which is bulkier than a hydroxyl group, could influence receptor binding and biological activity. For instance, in the context of anabolic-androgenic steroids, modifications to the steroid ring system are known to alter the ratio of anabolic to androgenic effects. Similarly, for corticosteroids, substitutions can affect anti-inflammatory potency and mineralocorticoid activity.

Studies on steroids with modifications at other positions have shown that even subtle changes can lead to dramatic shifts in biological activity. For example, hydroxylation at various positions on the steroid backbone can inhibit steroidogenesis. While specific data for 8-acetoxy steroids is scarce, it is plausible that they could exhibit interesting activities, such as anti-inflammatory, anti-cancer, or neuroprotective effects, which are common among other modified steroids.

The orientation of the acetoxy group (α or β) would also be a critical determinant of biological activity, as it would dictate the precise three-dimensional shape of the molecule and its ability to interact with target proteins.

Quantitative Data

Due to the limited number of studies focusing specifically on 8-acetoxy steroids, a comprehensive table of quantitative data is not currently feasible. Research in this area is needed to generate data on parameters such as:

-

Synthetic Yields: Percentage yields for the synthesis of various 8-acetoxy steroid derivatives.

-

Receptor Binding Affinities: Dissociation constants (Kd) or inhibitory constants (Ki) for the binding of 8-acetoxy steroids to various nuclear and membrane receptors.

-

In Vitro Biological Activity: IC50 or EC50 values in various cell-based assays (e.g., anti-inflammatory, anti-proliferative, neuroprotective assays).

-

In Vivo Efficacy: Data from animal models to assess the therapeutic potential of these compounds.

Signaling Pathways

The signaling pathways of steroid hormones are well-characterized and typically involve binding to intracellular nuclear receptors, which then act as transcription factors to regulate gene expression. Steroids can also elicit rapid, non-genomic effects through membrane-bound receptors and modulation of intracellular signaling cascades.

Given that 8-acetoxy steroids are structurally similar to endogenous steroids, it is likely that they would act through similar signaling pathways. The specific pathway would depend on the parent steroid and the nature of the biological effect. For example, if an 8-acetoxy derivative of an estrogen were synthesized, it would be expected to interact with estrogen receptors and modulate estrogen-responsive genes.

General Steroid Hormone Signaling Pathway

Caption: A simplified diagram of the genomic signaling pathway for steroid hormones.

Future Perspectives and Conclusion

The field of 8-acetoxy steroids is largely uncharted territory, presenting a significant opportunity for new discoveries in medicinal chemistry and drug development. The lack of extensive research in this area means that there is a high potential for identifying novel compounds with unique biological activities and therapeutic applications.

Future research should focus on:

-

Development of robust and stereoselective synthetic routes to access a variety of 8-acetoxy steroids with different parent skeletons (e.g., androstanes, estranes, pregnanes).

-

Systematic biological evaluation of these compounds in a range of assays to screen for potential therapeutic activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

-

Detailed structure-activity relationship studies to understand how the 8-acetoxy group influences biological activity and to guide the design of more potent and selective compounds.

-

Investigation of the mechanisms of action , including their effects on signaling pathways and gene expression.

Unveiling the Core Mechanisms of 8-Acetoxy Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action for 8-acetoxy compounds, tailored for researchers, scientists, and drug development professionals. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanisms of Action

8-Acetoxy compounds, a diverse group of molecules characterized by an acetoxy moiety at the eighth position of their core structure, exhibit their biological effects through two primary mechanisms: functioning as prodrugs and, in the case of acetoxycoumarins, through enzymatic protein transacetylation.

The Prodrug Concept: Intracellular Activation by Esterases

A prevalent mechanism for many 8-acetoxy compounds is their role as prodrugs. The acetoxy group, an ester linkage, can be readily cleaved by ubiquitous intracellular esterases. This enzymatic hydrolysis releases the corresponding 8-hydroxy derivative, which is often the pharmacologically active form of the molecule. This prodrug strategy enhances the bioavailability of the parent hydroxy compound by masking a polar hydroxyl group with a more lipophilic acetoxy group, facilitating passage across cell membranes.

The general workflow for the activation of an 8-acetoxy prodrug can be visualized as follows:

Acetoxycoumarins: A Special Case of Transacetylation

A fascinating and more specific mechanism has been elucidated for a subclass of 8-acetoxy compounds, the 8-acetoxycoumarins. These molecules can act as acetyl group donors in a process termed transacetylation, which is catalyzed by the enzyme Calreticulin Transacetylase (CRTAase), also known as Acetoxy Drug: Protein Transacetylase (TAase). This enzymatic transfer of an acetyl group to specific protein targets can modulate their biological activity.

One of the most studied compounds in this class is 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC). The transacetylation activity of acetoxycoumarins is influenced by the position of the acetoxy group, with those at the C-7 and C-8 positions showing a high degree of specificity for CRTAase.

Signaling Pathways of 7,8-Diacetoxy-4-methylcoumarin (DAMC)

The biological effects of DAMC are multifaceted and involve the modulation of several key signaling pathways, primarily through the CRTAase-mediated transacetylation mechanism.

Angiogenesis and Oxidative Stress Response

DAMC has been shown to be a potent inducer of angiogenesis. This process is initiated by the CRTAase-catalyzed acetylation and subsequent activation of nitric oxide synthase (NOS). Activated NOS produces nitric oxide (NO), a key signaling molecule that upregulates the expression of vascular endothelial growth factor (VEGF) and thioredoxin (TRX). This cascade of events ultimately promotes the formation of new blood vessels.

Apoptosis Induction in Cancer Cells

In the context of oncology, DAMC and its derivatives have been demonstrated to induce apoptosis in various cancer cell lines. The underlying mechanism involves the modulation of key regulatory proteins in the apoptotic cascade. Treatment with DAMC has been associated with the downregulation of anti-apoptotic proteins like Bcl-xl and Cox-2, and the upregulation of pro-apoptotic factors such as p53. Furthermore, DAMC can influence the Akt and NF-κB signaling pathways, contributing to its pro-apoptotic effects. For instance, in human non-small cell lung cancer A549 cells, DAMC has been shown to induce apoptosis through a pathway involving the downregulation of the mitogen-activated protein kinase (MAPK) pathway.[1]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected 8-acetoxycoumarin derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7,8-diacetoxy-4-methylcoumarin (DAMC) | A549 (Lung Carcinoma) | 160 | [1] |

| 7,8-diacetoxy-4-methylthiocoumarin (DAMTC) | A549 (Lung Carcinoma) | 160 | [1] |

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung Carcinoma) | 89.3 | [2] |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Carcinoma) | 48.1 | [2] |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 | [2][3] |

Experimental Protocols

Intracellular Esterase Activity Assay (Fluorogenic Probe Method)

This protocol describes a general method for measuring intracellular esterase activity, which is crucial for assessing the conversion of 8-acetoxy compounds to their active 8-hydroxy forms.

Principle: Non-fluorescent, cell-permeable esterase substrates are hydrolyzed by intracellular esterases to produce highly fluorescent products. The rate of fluorescence increase is proportional to the esterase activity.

Materials:

-

Fluorogenic esterase substrate (e.g., Calcein AM, Fluorescein Diacetate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment (Optional): If investigating the effect of a compound on esterase activity, incubate the cells with the test compound at various concentrations for the desired time.

-

Substrate Loading: Prepare a working solution of the fluorogenic substrate in PBS or serum-free medium. Remove the culture medium from the wells and wash the cells once with PBS. Add the substrate solution to each well and incubate at 37°C for a specified time (e.g., 15-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., ~494 nm excitation and ~517 nm emission for Calcein).

-

Data Analysis: Background fluorescence from wells without cells should be subtracted. Esterase activity can be expressed as the rate of fluorescence increase over time or as a percentage relative to a control.

Calreticulin Transacetylase (CRTAase) Activity Assay (Indirect GST Inhibition Method)

This assay indirectly measures CRTAase activity by quantifying the inhibition of Glutathione S-transferase (GST), a known target of acetylation by acetoxycoumarins.

Principle: CRTAase, in the presence of an acetoxycoumarin, will acetylate and inhibit GST. The remaining GST activity is then measured using a standard GST assay.

Materials:

-

Rat liver microsomes (as a source of CRTAase)

-

8-Acetoxycoumarin compound (test substrate)

-

Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Glutathione S-transferase (GST) from a commercial source (for standard curve)

-

Phosphate (B84403) buffer, pH 6.5

-

Spectrophotometer

Procedure:

-

Pre-incubation: In a microcentrifuge tube, mix the rat liver microsomes with the 8-acetoxycoumarin compound in phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for a defined period to allow for the CRTAase-mediated acetylation of microsomal proteins, including GST.

-

GST Activity Measurement:

-

To a cuvette, add phosphate buffer, GSH, and CDNB.

-

Initiate the reaction by adding an aliquot of the pre-incubated microsomal suspension.

-

Monitor the increase in absorbance at 340 nm for several minutes. The rate of increase is proportional to the GST activity.

-

-

Data Analysis: The CRTAase activity is inversely proportional to the measured GST activity. The extent of GST inhibition reflects the efficiency of the 8-acetoxycoumarin as a substrate for CRTAase.

Conclusion

The mechanisms of action for 8-acetoxy compounds are multifaceted, ranging from a general prodrug strategy to a highly specific enzymatic transacetylation for certain molecular scaffolds. The ability of compounds like 7,8-diacetoxy-4-methylcoumarin to modulate key signaling pathways in angiogenesis and apoptosis highlights their therapeutic potential. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities of this promising class of compounds. A deeper understanding of these core mechanisms will undoubtedly pave the way for the rational design and development of novel therapeutics.

References

- 1. Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line: role of NF-kappaB, Akt, ROS and MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 8-Acetoxy Derivatives

An In-depth Technical Guide:

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of various 8-acetoxy derivatives, with a focus on their potential as anticancer agents. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry. This document synthesizes key findings on the cytotoxic effects of these compounds, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural and synthetic compounds are extensively screened for their ability to inhibit the growth of cancer cells. Among these, derivatives containing acetoxy groups have garnered interest, as acetylation can influence a compound's bioavailability and mechanism of action.[1][2] Specifically, 8-acetoxy derivatives of various heterocyclic scaffolds, such as coumarins and flavonoids, are being explored for their cytotoxic potential.[1][2][3]

This guide focuses on the preliminary assessment of these derivatives, which typically involves in vitro assays to determine their concentration-dependent effects on the viability of cancer cell lines. Key metrics such as the half-maximal inhibitory concentration (IC50) or the 50% lethal dose (LD50) are used to quantify cytotoxic potency.[1][4]

Quantitative Cytotoxicity Data

The cytotoxic activity of 8-acetoxy and related derivatives has been evaluated against various human cancer cell lines. The following tables summarize the reported LD50 and IC50 values, providing a comparative look at their potency.

Acetoxycoumarin Derivatives

A study involving eight acetoxycoumarin derivatives tested their cytotoxic activity against lung (A549) and liver (CRL 1548) cancer cell lines, as well as a normal liver cell line (CRL 1439).[1][2][5] The results after a 48-hour treatment are presented below.

| Compound Name | A549 (Lung Cancer) LD50 (µM) | CRL 1548 (Liver Cancer) LD50 (µM) | CRL 1439 (Normal Liver) LD50 (µM) |

|---|---|---|---|

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297) (Compound 5) | 89.3 | >100 (Inactive) | >100 (Inactive) |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) | 48.1 | 45.1 | 49.6 |

| Compounds 1-4, 6, 8 | >100 | Not Determined | Not Determined |

Among the tested compounds, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) demonstrated the most significant cytotoxic activity across all cell lines.[2][5]

7,8-Diacetoxy-3-Arylcoumarin Derivatives

Another study focused on a series of 7,8-diacetoxy-3-arylcoumarin derivatives, evaluating their cytotoxicity against human prostate (PC-3) and breast (MDA-MB-231) cancer cell lines.

| Compound Name | PC-3 (Prostate Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

|---|---|---|

| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) | Most Active Derivative | Data not specified |

The derivative 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) was identified as the most potent compound against the PC-3 prostate cancer cell line, exhibiting high selectivity when compared to a non-cancerous cell line.[6]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following sections detail common methodologies used in the screening of 8-acetoxy derivatives.

General Cytotoxicity Screening Workflow

A typical workflow for in vitro cytotoxicity screening involves cell preparation, compound treatment, and viability assessment.

Crystal Violet Dye-Binding Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

-

Cell Seeding : Plate cells in 96-well microplates at a density of 1 × 10⁴ cells per well.[3]

-

Incubation : Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

-

Treatment : Expose the cells to various concentrations (e.g., 0-100 µM) of the test compounds in triplicate.[2] Incubate for the desired period (e.g., 48 hours).[2]

-

Fixation : Remove the treatment medium and fix the cells with a suitable fixative, such as 4% paraformaldehyde.

-

Staining : Wash the plates and stain the cells with a 0.5% crystal violet solution for approximately 20-30 minutes.

-

Solubilization : Wash away the excess stain and allow the plates to dry. Solubilize the bound dye using a solvent like methanol (B129727) or a 10% acetic acid solution.

-

Measurement : Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

-

Cell Seeding & Treatment : Follow steps 1-3 as described for the Crystal Violet Assay.[3]

-

MTT Addition : After the treatment period, add MTT solution (e.g., 10 μl of 5 mg/ml in PBS) to each well.[7]

-

Incubation : Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7]

-

Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the resulting colored solution, typically at a wavelength of 570 nm.

Mechanistic Insights and Signaling Pathways

Preliminary screening often extends to understanding the mechanism of cell death. Studies on acetoxycoumarins and flavonoids suggest that their cytotoxic effects can be mediated through the induction of apoptosis and cell cycle arrest.[1][3]

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[3] Flavonoids, for instance, have been shown to induce apoptosis by increasing the expression of caspases, including caspase-8 (extrinsic) and caspase-9 (intrinsic).[3] The cytotoxic agent 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) was also found to induce apoptosis in PC-3 cells.[6]

Cell Cycle Arrest

Certain acetoxycoumarin derivatives have been shown to cause cell cycle arrest in different phases in lung and liver cancer cell lines.[1][5] This is typically analyzed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide. By arresting the cell cycle, these compounds can prevent cancer cell proliferation.

Conclusion

The preliminary cytotoxicity screening of 8-acetoxy derivatives, particularly those based on coumarin (B35378) scaffolds, has identified several compounds with potent activity against various cancer cell lines.[1][6] Derivatives like 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate and 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin have emerged as promising candidates.[2][6] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[1][6] This technical guide provides the foundational data and methodologies to aid researchers in the continued exploration and development of these compounds as potential chemotherapeutic agents. Further investigation, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to build upon these preliminary findings.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preliminary screening of the aqueous extracts of twenty-three different seaweed species in Sri Lanka with in-vitro and in-vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 8-Acetoxy Group in Molecular Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups is a cornerstone of modern drug design and discovery. Among these, the acetoxy group, particularly at the 8-position of various core scaffolds, has emerged as a critical determinant of molecular interactions and subsequent biological activity. This technical guide provides an in-depth exploration of the role of the 8-acetoxy group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

The 8-Acetoxy Group: A Modulator of Binding Affinity and Selectivity

The introduction of an 8-acetoxy group can significantly influence a molecule's interaction with its biological target. This is often attributed to a combination of steric and electronic effects, as well as the potential for the acetoxy group to act as a hydrogen bond acceptor. Furthermore, its metabolic lability can be leveraged in prodrug strategies.

Quantitative Impact on Receptor Binding

The influence of substitutions at the 8-position of heterocyclic scaffolds is well-documented in structure-activity relationship (SAR) studies. While direct and extensive quantitative data for the 8-acetoxy group across a wide range of targets is still an area of active research, studies on analogous substitutions provide valuable insights. For instance, in the context of xanthine (B1682287) derivatives as adenosine (B11128) receptor antagonists, modifications at the 8-position are crucial for achieving selectivity. A study on 8-styrylxanthines demonstrated that a 4-acetoxy-3,5-dimethoxy analogue exhibited a remarkable 93-fold selectivity for the A2 adenosine receptor subtype.[1]

Analysis of 8-ethenyl-xanthine derivatives further underscores the importance of the 8-position in tuning binding affinity for A1 and A2a adenosine receptors.[2] The presence of aromatic substituents on the 8-ethenyl group can lead to highly selective A2a compounds, with affinity ratios reaching up to 100.[2] These findings suggest that the electronic and steric profile of the substituent at the 8-position, a role that the acetoxy group can fulfill, is a key factor in modulating receptor-ligand interactions.

Table 1: Quantitative Data on the Impact of 8-Position Substitution on Molecular Interactions

| Compound Class | Specific Analogue | Target(s) | Quantitative Data | Key Finding |

| 8-Styrylxanthines | 4-acetoxy-3,5-dimethoxy analogue | Adenosine A2 Receptor | 93-fold A2-selectivity | Demonstrates the significant impact of an acetoxy-containing substituent at the 8-position on receptor selectivity.[1] |

| 8-Ethenyl-xanthines | 3,5-(OCH3)2-phenyl substituted | Adenosine A1 and A2a Receptors | Affinity ratio up to 100 for A2a | Highlights the role of 8-position substituents in achieving high receptor selectivity.[2] |

Experimental Protocols for Assessing the Role of the 8-Acetoxy Group

To elucidate the precise role of the 8-acetoxy group in molecular interactions, a suite of well-defined experimental protocols is essential. These assays allow for the quantitative measurement of binding affinity, cellular effects, and the potential for compounds to modulate specific biological pathways.

Radioligand Binding Assay for Adenosine Receptors

This protocol is designed to determine the binding affinity of a test compound (e.g., an 8-acetoxyxanthine derivative) to adenosine receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the target adenosine receptor subtype (e.g., A1, A2A).

-

Radioligand (e.g., [³H]-ZM 241385 for A2A receptors).

-

Test compound (8-acetoxy derivative).

-

Non-specific binding control (e.g., theophylline).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known, non-labeled ligand is used instead of the test compound.[3]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[4]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

Cytotoxicity Assay (MTT Assay) for Flavone Derivatives

This colorimetric assay is used to assess the cytotoxic effects of a compound, such as an 8-acetoxyflavone, on cultured cells by measuring metabolic activity.

Materials:

-

Target cancer cell line (e.g., human non-small cell lung cancer cells).[6]

-

Complete culture medium.

-

Test compound (8-acetoxyflavone derivative) dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the 8-acetoxyflavone derivative for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5][7]

Macrophage-Mediated Lysis/Killing Assay

This assay evaluates the ability of a compound to modulate the cytotoxic activity of macrophages against target cells, which is a crucial aspect of immuno-oncology.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Target cancer cells.

-

Test compound (e.g., an 8-acetoxy derivative).

-

Culture medium.

-

Method for quantifying cell lysis (e.g., LDH release assay or chromium release assay).

Procedure:

-

Macrophage Activation (Optional): Pre-treat macrophages with the test compound for a specified duration to modulate their activation state.

-

Co-culture: Co-culture the macrophages (effector cells) with the target cancer cells at a specific effector-to-target ratio.

-

Incubation: Incubate the co-culture for a period sufficient to allow for macrophage-mediated killing.

-

Quantification of Lysis:

-

LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells.[8]

-

Bacterial Killing Variation: For assessing the killing of bacteria, macrophages are incubated with bacteria, then lysed to release intracellular bacteria which are then plated and counted.[9][10]

-

-

Data Analysis: Calculate the percentage of specific lysis caused by the macrophages in the presence of the test compound compared to a control group without the compound.

Signaling Pathways Potentially Modulated by 8-Acetoxy Compounds

While direct evidence linking 8-acetoxy compounds to specific signaling pathways is still emerging, the structural similarities to other biologically active molecules, such as 7,8-dihydroxyflavone, suggest potential targets. The Tropomyosin receptor kinase B (TrkB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways are plausible candidates for modulation by appropriately designed 8-acetoxyflavones.

TrkB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) binding to its receptor TrkB activates several downstream signaling cascades, including the RAS/ERK, PI3K/AKT, and PLCγ pathways, which are crucial for neuronal survival, growth, and plasticity.[11][12]

Caption: TrkB signaling cascade initiated by BDNF.

VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt cascades, which are central to angiogenesis, cell proliferation, and survival.[13][14][15][16]

Caption: VEGFR2 signaling cascade initiated by VEGF-A.

Conclusion

The 8-acetoxy group represents a versatile and influential functional group in the design of biologically active molecules. Its ability to modulate binding affinity and selectivity, coupled with its potential for metabolic activation, makes it a valuable tool for medicinal chemists. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for the continued investigation and exploitation of the 8-acetoxy group in the development of novel therapeutics. Further research dedicated to elucidating the specific molecular interactions and signaling consequences of incorporating an 8-acetoxy group into diverse molecular scaffolds is warranted and holds significant promise for advancing drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. De novo analysis of receptor binding affinity data of 8-ethenyl-xanthine antagonists to adenosine A1 and A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bowdish.ca [bowdish.ca]

- 10. bowdish.ca [bowdish.ca]

- 11. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TrkB/BDNF signaling pathway and its small molecular agonists in CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. proteopedia.org [proteopedia.org]

- 14. researchgate.net [researchgate.net]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Acetoxy Compounds

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 8-acetoxy compounds. It details the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), tailored for professionals in research and drug development.

Introduction to 8-Acetoxy Compounds

The 8-acetoxy functional group, an ester moiety attached at the 8th position of a core structure, is a key feature in various organic molecules, including derivatives of quinoline (B57606), purines, and other heterocyclic systems. Accurate structural elucidation and characterization are critical for understanding their chemical properties, biological activity, and potential as therapeutic agents. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.

Core Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The acetoxy moiety has several characteristic absorption bands.

-

C=O Carbonyl Stretch: The most prominent feature for an acetoxy group is the strong carbonyl (C=O) stretching vibration. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹[1]. In aromatic acetates, such as 8-acetoxyquinoline (B1581907), conjugation can influence this frequency[2].

-

C-O Stretches: Esters also exhibit two distinct C-O stretching bands. These strong, broad absorptions typically appear in the 1300-1000 cm⁻¹ region and are a key indicator of the ester functional group[3][4]. The presence of these bands helps distinguish esters from ketones, which may have overlapping C=O absorptions[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

-

¹H NMR: The proton NMR spectrum of an 8-acetoxy compound will show a highly characteristic singlet for the three equivalent protons of the acetyl methyl group (CH₃). This peak typically appears in the δ 2.1–2.4 ppm region[5][6]. The exact chemical shift is influenced by the nature of the core structure to which the acetoxy group is attached. Protons on the core structure will resonate in their expected regions (e.g., δ 7.0-9.0 ppm for aromatic protons on a quinoline ring). For instance, in aspirin (B1665792) (acetylsalicylic acid), the acetyl methyl protons appear as a singlet at 2.36 ppm[6].

-

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the acetoxy group is significantly deshielded and appears far downfield, typically in the δ 168–172 ppm range. The methyl carbon of the acetyl group is found much further upfield, usually around δ 20–25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule.

-

Key Fragmentation Pathways: 8-acetoxy compounds exhibit characteristic fragmentation patterns.

-

Loss of Ketene (B1206846): A common and diagnostic fragmentation is the neutral loss of ketene (CH₂=C=O, molecular weight 42 Da) from the molecular ion, resulting in a fragment ion [M-42]⁺[7]. This corresponds to the formation of the corresponding 8-hydroxy compound's radical cation.

-

Formation of Acetyl Cation: Cleavage of the ester C-O bond can produce the acetyl cation (CH₃CO⁺), which gives rise to a characteristic peak at an m/z of 43[8].

-

Data Presentation: Spectroscopic Data for Representative Compounds

The following tables summarize key spectroscopic data for well-characterized 8-acetoxy compounds.

Table 1: 8-Acetoxyquinoline

| Technique | Feature | Observed Value | Reference |

|---|---|---|---|

| Mass Spec. | Molecular Formula | C₁₁H₉NO₂ | [9] |

| Monoisotopic Mass | 187.06 g/mol | [9] | |

| Major Fragments (m/z) | 145 ([M-42]⁺), 117 | [10] | |

| ¹H NMR | Acetyl Protons (CH₃) | ~2.4 ppm (singlet) | Estimated |

| Aromatic Protons | ~7.4-8.9 ppm (multiplets) | Estimated | |

| IR | C=O Stretch | ~1750 cm⁻¹ | [1][3] |

| | C-O Stretches | ~1200-1000 cm⁻¹ |[1][3] |

Table 2: 8-Acetoxy-2'-deoxyguanosine

| Technique | Feature | Observed Value | Reference |

|---|---|---|---|

| Mass Spec. | Method | LC/MS, GC/MS | [11] |

| Key Transition | m/z 415 → m/z 299 | [12] | |

| NMR | Tautomerism Study | 15N NMR used to confirm 6,8-diketo form | [13] |

| Conformation | Base-paired in a B-form DNA structure | [14] | |

| IR | C=O Stretch | ~1745 cm⁻¹ | [1][3] |

| | C-O Stretches | ~1210-1050 cm⁻¹ |[1][3] |

Experimental Protocols